IDFP

Catalog No.
S1526751
CAS No.
615250-02-7
M.F
C15H32FO2P
M. Wt
294.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
IDFP

CAS Number

615250-02-7

Product Name

IDFP

IUPAC Name

1-[fluoro(propan-2-yloxy)phosphoryl]dodecane

Molecular Formula

C15H32FO2P

Molecular Weight

294.39 g/mol

InChI

InChI=1S/C15H32FO2P/c1-4-5-6-7-8-9-10-11-12-13-14-19(16,17)18-15(2)3/h15H,4-14H2,1-3H3

InChI Key

SFRALHFBKRAJPW-UHFFFAOYSA-N

SMILES

Array

Synonyms

Isopropyl Dodecylfluorophosphonate

Canonical SMILES

CCCCCCCCCCCCP(=O)(OC(C)C)F

IDFP is a phosphonic ester.

Isopropyl dodecylfluorophosphonate (IDFP) is a specialized, irreversible organophosphorus (OP) probe primarily procured for endocannabinoid system (ECS) research and activity-based protein profiling (ABPP). Functioning as a potent dual inhibitor of monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), IDFP exhibits IC50 values of 0.8 nM and 3.0 nM, respectively[1]. Unlike classical OP nerve agents or insecticides, IDFP features a long alkyl (dodecyl) chain that drastically reduces its affinity for acetylcholinesterase (AChE), mitigating cholinergic toxicity at doses that fully block endocannabinoid hydrolysis[2]. This structural modification makes IDFP a targeted pharmacological tool for inducing CB1-dependent metabolic and behavioral phenotypes in vivo, as well as a critical covalent probe for mapping the broader serine hydrolase network, including KIAA1363 and neuropathy target esterase (NTE) [3].

Substituting IDFP with generic organophosphates (such as diisopropyl fluorophosphate [DFP] or chlorpyrifos oxon [CPO]) fails in physiological studies because classical OPs are potent acetylcholinesterase (AChE) inhibitors. Their use results in severe cholinergic toxicity and rapid mortality before ECS-driven behavioral or metabolic effects can be adequately measured [1]. Conversely, substituting IDFP with non-OP dual inhibitors, such as the carbamate JZL195, is unviable for chemoproteomic workflows. JZL195 lacks the fluorophosphonate reactive group required for irreversible covalent labeling and does not capture the broader OP-sensitive serine hydrolase target space (e.g., KIAA1363, NTE) critical for comprehensive activity-based protein profiling (ABPP) [2]. Therefore, IDFP is strictly required when researchers need both in vivo AChE-sparing properties and irreversible OP-class reactivity.

Enzymatic Selectivity: Decoupling Endocannabinoid Hydrolysis from Cholinergic Toxicity

A critical procurement differentiator for IDFP is its engineered selectivity against acetylcholinesterase (AChE). While standard OP agents like chlorpyrifos oxon (CPO) inhibit AChE in the low nanomolar range (IC50 ~14 nM), IDFP demonstrates an IC50 of 6300 nM for AChE, compared to 0.8 nM for MAGL and 3.0 nM for FAAH [1]. This >2000-fold selectivity window ensures that IDFP can fully block endocannabinoid degradation pathways without inducing the lethal cholinergic toxidromes characteristic of generic OP compounds [2].

Evidence DimensionIn vitro IC50 for AChE vs MAGL/FAAH
Target Compound DataIDFP: MAGL (0.8 nM), FAAH (3.0 nM), AChE (6300 nM)
Comparator Or BaselineCPO (Chlorpyrifos oxon): AChE (~14 nM)
Quantified Difference>2000-fold selectivity for MAGL/FAAH over AChE for IDFP, whereas CPO is highly AChE-selective.
ConditionsIn vitro enzymatic assays using mouse brain membrane preparations.

Enables the procurement of an OP probe that allows safe, long-term in vivo behavioral and metabolic modeling without premature subject mortality.

Metabolic Impact: Superior Induction of Plasma Hypertriglyceridemia

IDFP induces CB1-dependent metabolic disorders in research models with measurable quantitative superiority over generic insecticides. In a comparative study, fasted mice treated intraperitoneally with IDFP exhibited a 4.8-fold increase in plasma triglyceride (TG) levels compared to vehicle controls. In contrast, the generic OP insecticide fenitrothion (FNT) induced only a 1.7-fold increase under identical conditions [1]. This dramatic elevation is attributed to IDFP's potent dual inhibition of MAGL and FAAH, leading to an overstimulation of cannabinoid signaling that regulates energy metabolism and lipid clearance[2].

Evidence DimensionPlasma triglyceride (TG) elevation
Target Compound DataIDFP: 4.8-fold increase in plasma TG
Comparator Or BaselineFenitrothion (FNT): 1.7-fold increase in plasma TG
Quantified DifferenceIDFP yields a 2.8x greater magnitude of triglyceride elevation compared to FNT.
ConditionsFasted mice treated intraperitoneally; plasma evaluated post-exposure.

Validates IDFP as the preferred pharmacological tool for reliably inducing and studying endocannabinoid-driven hypertriglyceridemia and hepatic steatosis.

Chemoproteomic Utility: Broad-Spectrum Serine Hydrolase Profiling

For activity-based protein profiling (ABPP), IDFP provides an irreversible fluorophosphonate reactive group that captures a specific sub-proteome inaccessible to reversible or carbamate-based inhibitors. While carbamates like JZL195 are restricted primarily to MAGL and FAAH, IDFP covalently modifies and inhibits a broader array of OP-sensitive targets, including the ether-lipid metabolic enzyme KIAA1363 and neuropathy target esterase (NTE) [1]. In competitive ABPP assays using fluorophosphonate-rhodamine (FP-Rh), IDFP completely blocks the labeling of these secondary targets in brain membrane and cytosolic proteomes, establishing its utility as an OP-class profiling tool [2].

Evidence DimensionSerine hydrolase target scope in ABPP
Target Compound DataIDFP: Irreversibly targets MAGL, FAAH, KIAA1363, and NTE
Comparator Or BaselineJZL195 (Carbamate): Primarily restricted to MAGL/FAAH without broad OP-target reactivity
Quantified DifferenceIDFP captures a wider, OP-specific serine hydrolase network essential for toxicological mapping.
ConditionsCompetitive gel-based ABPP using FP-rhodamine in mouse brain proteomes.

Essential for researchers procuring reagents for chemoproteomics who require a stable, irreversible OP probe to map complex lipid hydrolase networks.

In Vivo Endocannabinoid Behavioral Modeling

Because IDFP lacks the lethal cholinergic toxicity of standard organophosphates, it is utilized for inducing CB1-dependent behavioral tetrads (analgesia, hypomotility, catalepsy) in rodent models over extended observation periods[1].

Activity-Based Protein Profiling (ABPP)

IDFP is procured as an irreversible covalent competitor in ABPP workflows. Its fluorophosphonate warhead allows researchers to map the off-target landscape of organophosphorus compounds, specifically identifying OP-sensitive lipases like KIAA1363 and NTE in complex tissue proteomes[2].

Hepatic Steatosis and Lipid Metabolism Research

Given its potent ability to elevate plasma triglycerides by 4.8-fold, IDFP is utilized to model acute overactive endocannabinoid signaling, enabling the study of CB1-mediated glucose intolerance and hepatic lipid accumulation [3].

XLogP3

6.3

Hydrogen Bond Acceptor Count

3

Exact Mass

294.21239542 Da

Monoisotopic Mass

294.21239542 Da

Heavy Atom Count

19

UNII

NP27DK66E8

Wikipedia

IDFP

Dates

Last modified: 04-14-2024
1.Nomura, D.K.,Blankman, J.L.,Simon, G.M., et al. Activation of the endocannabinoid system by organophosphorus nerve agents. Nature Chemical Biology 4(6), 373-378 (2008).

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